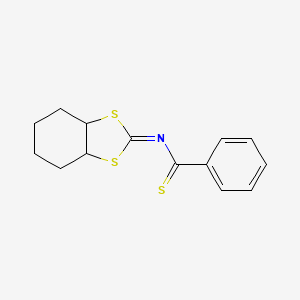
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- is a chemical compound known for its unique structure and properties. It belongs to the class of heterocyclic compounds, which are compounds containing a ring structure composed of at least one atom other than carbon.
Métodos De Preparación
The synthesis of Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- involves constructing the 2-ylidene-1,3-thiazolidine ring from acyclic precursors in a single synthetic process. . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a valuable synthetic block for constructing more complex molecules. In biology, it has shown potential as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2, making it a candidate for drug development . In medicine, its derivatives have demonstrated bactericidal, antitumor, and anti-inflammatory properties . Additionally, it has applications in the industry, such as in the design of dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- involves its interaction with specific molecular targets and pathways. As a noncompetitive inhibitor, it binds to enzymes such as metalloproteinase aggrecanase and phospholipase A2, preventing their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .
Comparación Con Compuestos Similares
Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- can be compared to other similar compounds, such as 2-ylidene-1,3-thiazolidines and 2-ylidene-2,3-dihydro-1,3-thiazoles . These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of Benzenecarbothioamide, N-(hexahydro-1,3-benzodithiol-2-ylidene)- lies in its specific ylidene fragment and thiazolidine backbone, which confer distinct synthetic and biological potential .
Propiedades
Número CAS |
33549-60-9 |
|---|---|
Fórmula molecular |
C14H15NS3 |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
N-(3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiol-2-ylidene)benzenecarbothioamide |
InChI |
InChI=1S/C14H15NS3/c16-13(10-6-2-1-3-7-10)15-14-17-11-8-4-5-9-12(11)18-14/h1-3,6-7,11-12H,4-5,8-9H2 |
Clave InChI |
NFSLMXIUUVSVKO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)SC(=NC(=S)C3=CC=CC=C3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


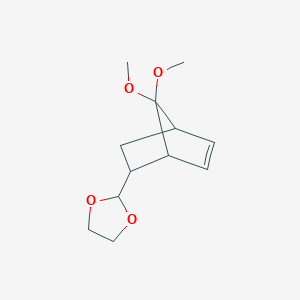

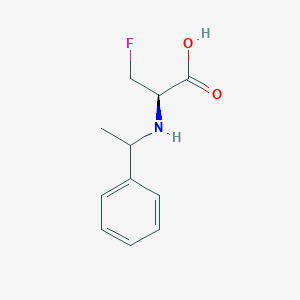

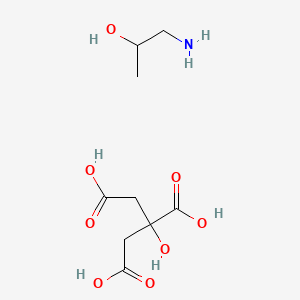
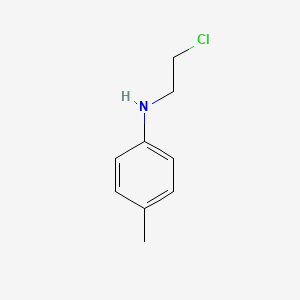
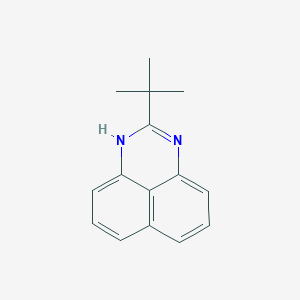
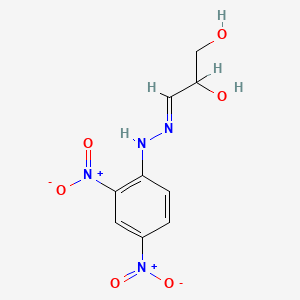
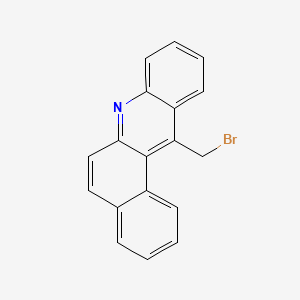
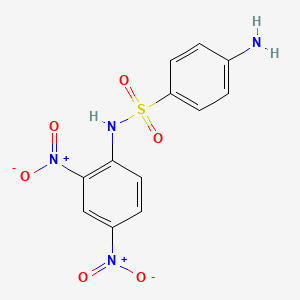
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
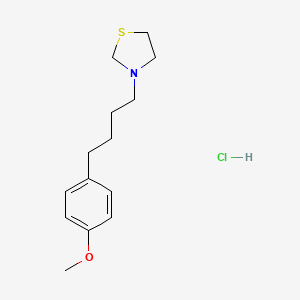
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
